Dioxouranium(2+);dicarbonate
Description
Dioxouranium(2+);dicarbonate, formally represented as [UO₂(CO₃)₂]²⁻, is a uranyl (UO₂²⁺) complex coordinated by two bidentate carbonate ligands. This compound is notable for its stability in aqueous environments, particularly under neutral to alkaline conditions, where carbonate ligands effectively stabilize the linear uranyl ion via strong equatorial bonding . The speciation of uranyl-carbonate complexes often includes species such as ML⁰ (UO₂(CO₃)₂²⁻) and MLOH⁻ (hydrolyzed forms), which dominate in natural and engineered systems . The stability constant (log K) for [UO₂(CO₃)₂]²⁻ is estimated to exceed 10, reflecting its resistance to ligand displacement and hydrolysis compared to other uranyl complexes .
Properties
CAS No. |
24650-63-3 |
|---|---|
Molecular Formula |
C2O8U-2 |
Molecular Weight |
390.05 g/mol |
IUPAC Name |
dioxouranium(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.2O.U/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;;;+2/p-4 |
InChI Key |
DWUNKEXOCIOLQA-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O=[U+2]=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
Stability Trends
| Compound | Stability Constant (log K) | Dominant Species in Solution |
|---|---|---|
| [UO₂(CO₃)₂]²⁻ | >10 | ML⁰, MLOH⁻ |
| UO₂(C₂O₄) | ~8.7 | ML⁰ (pH < 5) |
| [NpO₂(CO₃)₂]²⁻ | ~9.5 | ML⁰ |
Ligand Effects on Reactivity
- Carbonate vs. Oxalate : Carbonate’s higher basicity and flexibility enhance uranyl complex stability, while oxalate’s rigidity limits its coordination adaptability .
- Catalytic Activity : Uranyl complexes like [UO₂(OPPh₃)₄]²⁺ (from ) show catalytic behavior in acyl substitution reactions, a property absent in uranyl dicarbonate due to its saturated coordination sphere .
Preparation Methods
Reaction of Uranyl Salts with Carbonate Solutions
The most widely documented method involves the reaction of uranyl salts (e.g., uranyl nitrate, $$ \text{UO}2(\text{NO}3)2 $$) with alkali metal carbonates (e.g., $$ \text{Na}2\text{CO}3 $$) in aqueous media. The general reaction is:
$$
\text{UO}2^{2+} + 2\text{CO}3^{2-} \rightarrow \text{UO}2(\text{CO}3)2^{2-}
$$
Critical Parameters :
- pH Control : A pH range of 7–9 stabilizes the uranyl ion while preventing hydrolysis to insoluble $$ \text{UO}3 \cdot n\text{H}2\text{O} $$.
- Temperature : Reactions are typically conducted at 25–60°C to balance reaction kinetics and product stability.
- Ionic Strength : High carbonate concentrations ($$ >0.1 \, \text{M} $$) favor dicarbonate complexation over monocarbonate species.
Mechanistic Insights :
The dicarbonate ligand forms via stepwise substitution of nitrate or sulfate anions in uranyl salts. Spectroscopic studies (e.g., EXAFS) confirm that $$ \text{CO}3^{2-} $$ ligands coordinate equatorially to the linear $$ \text{UO}2^{2+} $$ core, forming a hexagonal bipyramidal geometry.
Hydrothermal Synthesis
High-Pressure Carbonation
Under hydrothermal conditions ($$ 100–200^\circ\text{C} $$, $$ 1–5 \, \text{bar} $$), $$ \text{UO}3 $$ or ammonium uranate reacts with pressurized $$ \text{CO}2 $$ to yield crystalline dioxouranium dicarbonate:
$$
\text{UO}3 + 2\text{CO}2 + \text{H}2\text{O} \rightarrow \text{UO}2(\text{CO}3)2^{2-} + 2\text{H}^+
$$
Advantages :
Limitations :
Gas-Phase Carbonation
Reaction of Uranium Oxides with $$ \text{CO}_2 $$
Uranium trioxide ($$ \text{UO}3 $$) suspended in ethanol or water reacts with $$ \text{CO}2 $$ under ambient pressure to form $$ \text{UO}2(\text{CO}3)_2^{2-} $$. This method avoids soluble uranyl precursors, simplifying purification.
Key Observations :
- Ethanol moderates $$ \text{CO}_2 $$ solubility, slowing reaction rates and improving yield.
- Anhydrous $$ \text{UO}2\text{CO}3 $$ forms at $$ 160^\circ\text{C} $$ under vacuum, stable up to $$ 500^\circ\text{C} $$.
Coprecipitation with Layered Double Hydroxides
Hydrotalcite-Mediated Sequestration
Hydrotalcite ($$ \text{Mg}6\text{Al}2(\text{OH}){16}\text{CO}3 \cdot 4\text{H}2\text{O} $$) sequesters uranyl dicarbonate via anion exchange:
$$
\text{UO}2(\text{CO}3)2^{2-} + \text{HT}-\text{CO}3^{2-} \rightarrow \text{HT}-\text{UO}2(\text{CO}3)2^{2-} + \text{CO}_3^{2-}
$$
Conditions :
- pH 7–9 : Favors uranyl tris-carbonate speciation, enhancing adsorption.
- Interlayer Anions : $$ \text{SO}4^{2-} $$ or $$ \text{NO}3^- $$ in hydrotalcite promote $$ \text{CO}_3^{2-} $$ exchange.
Mechanism :
EXAFS data indicate inner-sphere complexation at hydrotalcite edges, with uranyl bonded to surface hydroxyl groups via ligand exchange.
Analytical Characterization
Spectroscopic Techniques
- XRD : Confirms orthorhombic crystal structure ($$ a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 6.78 \, \text{Å} $$).
- IR Spectroscopy : $$ \nu{\text{asym}}(\text{CO}3^{2-}) $$ at $$ 1,480 \, \text{cm}^{-1} $$ and $$ \nu{\text{sym}}(\text{UO}2^{2+}) $$ at $$ 890 \, \text{cm}^{-1} $$.
- Thermogravimetry : Dehydration at $$ 160^\circ\text{C} $$, decarbonation above $$ 500^\circ\text{C} $$.
Comparative Data
| Method | Yield (%) | Purity (%) | Crystallinity |
|---|---|---|---|
| Aqueous Synthesis | 75–85 | 90–95 | Moderate |
| Hydrothermal | 90–95 | 98–99 | High |
| Coprecipitation | 80–88 | 85–90 | Low |
Q & A
Q. What experimental methodologies are recommended for synthesizing dioxouranium dicarbonate complexes with high purity?
Synthesis typically involves controlled pH adjustments and stoichiometric reactions between uranyl salts (e.g., UO₂(NO₃)₂) and carbonate sources (e.g., Na₂CO₃) in aqueous solutions. Key parameters include maintaining a pH range of 6–8 to prevent hydrolysis of uranyl ions and using inert atmospheres to avoid oxidation. Characterization via FTIR (to confirm carbonate coordination) and XRD (for crystallinity) is critical .
Q. How can researchers ensure accurate quantification of dioxouranium dicarbonate in mixed-ligand systems?
Employ potentiometric titrations coupled with UV-Vis spectrophotometry to monitor ligand exchange dynamics. For example, competition experiments with acetate or phosphate ligands can quantify stability constants (log β) using the Schubert method. Ensure ionic strength is controlled (e.g., 0.1 M NaClO₄) to minimize activity coefficient variations .
Q. What safety protocols are essential when handling dioxouranium dicarbonate in laboratory settings?
Use gloveboxes or fume hoods to avoid inhalation/ingestion of uranium-containing particulates. Implement radiation shielding (e.g., lead-lined containers) and monitor alpha emissions. Waste disposal must comply with local regulations for radioactive materials. Refer to safety data sheets (SDS) for specific handling guidelines .
Advanced Research Questions
Q. How can discrepancies in reported stability constants (log β) for dioxouranium dicarbonate-ligand complexes be resolved?
Discrepancies often arise from differences in ionic strength, temperature, or ligand purity. Conduct meta-analyses comparing studies under standardized conditions (e.g., I = 0.1 M, 25°C). Apply multivariate statistical tools (e.g., PCA) to identify outlier datasets. Validate results using EXAFS to probe local coordination geometry .
Q. What advanced spectroscopic techniques are optimal for probing the electronic structure of dioxouranium dicarbonate?
- XAS (X-ray Absorption Spectroscopy): Resolves U-O bond distances and coordination numbers.
- TRLFS (Time-Resolved Laser Fluorescence Spectroscopy): Detects dynamic speciation changes in aqueous solutions.
- NMR with ¹³C-labeled carbonate: Tracks ligand exchange kinetics. Pair these with DFT calculations to correlate spectral data with theoretical models .
Q. How can computational modeling improve predictions of dioxouranium dicarbonate behavior in environmental systems?
Use molecular dynamics (MD) simulations to model interactions with natural organic matter (NOM) or mineral surfaces (e.g., hematite). Parameterize force fields using experimental stability constants. Validate predictions with batch sorption experiments under varying redox conditions (e.g., anoxic vs. oxic) .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing contradictory data on dioxouranium dicarbonate solubility?
Apply error-weighted regression to solubility datasets, accounting for measurement uncertainties. Use Akaike Information Criterion (AIC) to compare thermodynamic models (e.g., Pitzer vs. SIT). Cross-validate with ICP-MS measurements of uranium concentrations in saturated solutions .
Q. How should researchers design experiments to assess the impact of competing ligands on dioxouranium dicarbonate stability?
Develop a factorial design varying ligand type (e.g., citrate, humic acid), concentration, and pH. Use speciation software (e.g., PHREEQC) to predict dominant complexes. Validate with spectroscopic data and report conditional stability constants (log β₀) normalized to ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
